1-(3,4-Diaminophenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

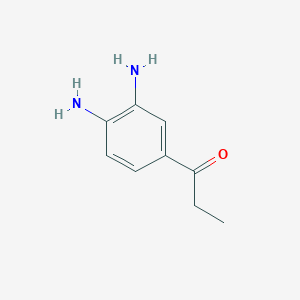

2D Structure

Properties

IUPAC Name |

1-(3,4-diaminophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZIKRVJPWERCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60179-35-3 | |

| Record name | 1-(3,4-diaminophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-(3,4-Diaminophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-(3,4-Diaminophenyl)propan-1-one, a compound of interest for various research and development applications. Due to the limited availability of direct synthetic procedures in the published literature, this guide presents a feasible two-step approach starting from the commercially available 1-phenylpropan-1-one. The proposed synthesis involves an initial dinitration of the aromatic ring followed by the reduction of the nitro groups to the corresponding diamine.

The methodologies presented are based on well-established organic chemistry principles and analogous reactions reported for similar substrates. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. It is important to note that due to the absence of specific literature data for the intermediate and final product, some values are based on analogous compounds and theoretical calculations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Melting Point (°C) | Yield (%) |

| 1-Phenylpropan-1-one | C₉H₁₀O | 134.18 | Colorless liquid | 19-20 | - |

| 1-(3,4-Dinitrophenyl)propan-1-one | C₉H₈N₂O₅ | 224.17 | Yellow solid | N/A (estimated >100) | 60-70 (estimated) |

| This compound | C₉H₁₂N₂O | 164.21 | Solid | N/A | 70-85 (estimated) |

Experimental Protocols

Step 1: Synthesis of 1-(3,4-Dinitrophenyl)propan-1-one via Dinitration of 1-Phenylpropan-1-one

This procedure is adapted from standard nitration protocols for aromatic ketones.[1][2][3] The dinitration is expected to occur at the meta and para positions relative to the deactivating, meta-directing propanoyl group, followed by further nitration directed by the existing nitro group.

Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to between -5 and 0 °C.

-

Slowly add 26.8 g (0.2 mol) of 1-phenylpropan-1-one to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid to 70 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-phenylpropan-1-one over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure complete dinitration.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 1-(3,4-dinitrophenyl)propan-1-one, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be recrystallized from ethanol to afford the purified dinitro compound.

Step 2: Synthesis of this compound via Reduction of 1-(3,4-Dinitrophenyl)propan-1-one

The reduction of the dinitro compound to the corresponding diamine can be effectively achieved using tin(II) chloride in an acidic medium. This method is generally selective for the reduction of nitro groups in the presence of a ketone functionality.[4]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 22.4 g (0.1 mol) of 1-(3,4-dinitrophenyl)propan-1-one in 200 mL of ethanol.

-

Add 113 g (0.5 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Carefully add 100 mL of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The resulting mixture containing the product and tin salts is then extracted with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

"1-(3,4-Diaminophenyl)propan-1-one IUPAC name and synonyms"

A comprehensive technical guide on 1-(3,4-Diaminophenyl)propan-1-one and its related analogues for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

While specific data for this compound is limited in readily available literature, this guide focuses on its closely related and well-documented analogue, 1-(3,4-Diaminophenyl)ethanone , along with 1-(3-Aminophenyl)propan-1-one , to provide a foundational understanding.

The systematic IUPAC name for the core structure of interest, based on standard chemical nomenclature, is This compound .

Synonyms and Analogues:

Due to the scarcity of information on the primary compound, we will examine its analogues:

-

1-(3,4-Diaminophenyl)ethanone: This compound is structurally similar, differing by a single methylene group in the acyl chain.

-

1-(3-Aminophenyl)propan-1-one: This analogue shares the same propionyl group but lacks the second amino group at the 4-position.

-

IUPAC Name: 1-(3-aminophenyl)propan-1-one

-

Synonyms: 3'-Aminopropiophenone, m-aminopropiophenone[3]

-

Physicochemical Data

The following table summarizes the key quantitative data for the aforementioned analogues to facilitate comparison.

| Property | 1-(3,4-Diaminophenyl)ethanone | 1-(3-Aminophenyl)propan-1-one |

| Molecular Formula | C₈H₁₀N₂O[1][2] | C₉H₁₁NO[3][4] |

| Molecular Weight | 150.18 g/mol [1] | 149.19 g/mol [4] |

| CAS Number | 21304-39-2[1][2] | 1197-05-3[4] |

| Melting Point | 132-133 °C[2] | 40 °C[4] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N)N[1] | CCC(=O)C1=CC(=CC=C1)N[4] |

| InChIKey | FFVSGYAQHXJFAL-UHFFFAOYSA-N[1] | CGXJUBDTCAAXAY-UHFFFAOYSA-N[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for research and development. Below is a representative synthesis methodology.

Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones (A Related Structural Class):

A common method for synthesizing related propan-1-one structures involves the Michael addition of a thiol to a chalcone.[5]

Materials:

-

Substituted chalcone (2.0 mmol)

-

Cinchonine (1.5 mol%)

-

Thiol (3 mmol)

-

Chloroform (4 mL)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of the substituted chalcone in chloroform is prepared.

-

Cinchonine is added to the stirred mixture.

-

The thiol is then added to the reaction mixture.

-

The reaction is stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under vacuum.

-

The resulting residue is washed with hexane and crystallized from ethyl acetate to yield the final product.[5]

This general protocol can be adapted for the synthesis of this compound, likely starting from a protected 3,4-diamino-substituted chalcone.

Biological Activity and Potential Applications

Derivatives of aminophenyl propanones have shown a range of biological activities, suggesting potential therapeutic applications.

-

Antimicrobial Activity: Some novel aza-Michael products of 3-(aminophenyl)-1,3-diphenylpropanones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

-

Cytotoxic Agents: Analogues such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast cancer). These studies indicate that modifications to the basic structure can lead to potent anticancer activity.[5]

-

Monoamine Uptake Inhibitors: Related structures, specifically 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues, are potent inhibitors of dopamine and norepinephrine transporters, suggesting potential applications in neurological and psychiatric disorders.[7]

The presence of the diamino phenyl moiety suggests that this class of compounds could be investigated for a variety of biological targets, including those where related aniline derivatives have shown activity, such as in the development of kinase inhibitors or as precursors for heterocyclic compounds with medicinal properties.

Diagrams and Workflows

General Synthesis Workflow for β-Aminoketones via Michael Addition:

Caption: A generalized workflow for the synthesis of β-aminoketones.

Hypothetical Signaling Pathway Inhibition:

Given the cytotoxic activity of related compounds, a potential mechanism of action could involve the inhibition of a key signaling pathway in cancer cells.

Caption: A potential mechanism of action via kinase inhibition.

References

- 1. 1-(3,4-Diaminophenyl)ethanone | C8H10N2O | CID 432723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-(3-Aminophenyl)propan-1-one | 1197-05-3 | BAA19705 [biosynth.com]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. drugs.ie [drugs.ie]

A Technical Guide to the Solubility of 1-(3,4-Diaminophenyl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy.[1] 1-(3,4-Diaminophenyl)propan-1-one, a substituted aromatic ketone, possesses functional groups that dictate its interactions with different organic solvents. Understanding its solubility profile is essential for its application in drug discovery and development, particularly for processes such as purification, formulation, and in vitro assay design.[2][3][4] This technical guide outlines the theoretical considerations for the solubility of this compound and provides detailed experimental methodologies for its quantitative assessment.

Theoretical Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[5][6] The molecular structure, featuring a polar aromatic diamine moiety and a moderately polar propanone group, alongside a nonpolar phenyl ring, suggests a nuanced solubility profile.

-

Polar Solvents: The two primary amine groups (-NH2) and the carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).[6]

-

Nonpolar Solvents: The presence of the benzene ring and the propyl chain introduces nonpolar characteristics. Therefore, some degree of solubility can be expected in solvents with intermediate polarity (e.g., dichloromethane, ethyl acetate). However, in highly nonpolar solvents such as hexane or toluene, the solubility is expected to be limited due to the dominance of the polar functional groups.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for this compound in a range of common organic solvents at ambient temperature. This data is illustrative and should be confirmed by experimental measurement.

| Solvent Class | Solvent Name | Expected Solubility Range (mg/mL) | Rationale |

| Polar Protic | Methanol | 50 - 150 | Strong hydrogen bonding interactions with the amine and carbonyl groups. |

| Ethanol | 20 - 100 | Good hydrogen bonding capability, slightly less polar than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | Strong polar interactions and hydrogen bond accepting capabilities.[7] |

| Dimethylformamide (DMF) | > 150 | High polarity and ability to accept hydrogen bonds. | |

| Acetonitrile | 10 - 50 | Moderate polarity, less effective at solvating the amine groups compared to DMF or DMSO. | |

| Intermediate Polarity | Dichloromethane (DCM) | 5 - 20 | Can interact with the aromatic ring and the carbonyl group, but less effective for the amine groups. |

| Ethyl Acetate | 5 - 25 | Acts as a hydrogen bond acceptor for the amine groups, with some nonpolar character. | |

| Nonpolar | Toluene | 1 - 10 | Primarily interacts with the phenyl ring through van der Waals forces; poor solvation of polar groups. |

| Hexane | < 1 | Dominated by nonpolar interactions, unable to effectively solvate the polar amine and carbonyl groups. |

Experimental Protocols for Solubility Determination

Two primary types of solubility are determined in drug discovery: thermodynamic and kinetic solubility.[4][7]

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[2][7]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be visible.

-

Separation: Separate the undissolved solid from the solution by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

-

Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic solubility is often measured in early drug discovery from a concentrated stock solution (typically in DMSO) and is a measure of how readily a compound precipitates from a supersaturated solution.[2][9][10]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[10]

-

Precipitation Detection: Measure the amount of precipitate formed in each well. Common detection methods include:

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not currently available, its molecular structure provides a solid basis for predicting its behavior. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For definitive quantitative data, the experimental protocols for determining thermodynamic and kinetic solubility outlined in this guide should be employed. Such data is indispensable for the rational design of formulations and for obtaining reliable results in preclinical and discovery research.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. evotec.com [evotec.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Synthesis of Heterocycles from 1-(3,4-Diaminophenyl)propan-1-one

Introduction: 1-(3,4-Diaminophenyl)propan-1-one is a versatile starting material in synthetic organic chemistry, primarily due to the presence of the ortho-phenylenediamine moiety. This functional group is a classical precursor for the synthesis of a wide array of fused nitrogen-containing heterocyclic systems. The adjacent amino groups provide a reactive site for condensation and cyclization reactions with various electrophilic partners. The propionyl group (-CO-CH₂-CH₃) on the phenyl ring offers a point for further functionalization or can influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. This guide details the core synthetic pathways, experimental protocols, and potential applications of heterocycles derived from this valuable building block.

Core Synthetic Methodologies

The primary utility of this compound lies in its reaction as a binucleophile to form fused six- and seven-membered heterocycles, as well as five-membered benzimidazoles.

Synthesis of Quinoxalines

Quinoxalines are a class of bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This is one of the most direct and widely used methods for preparing this scaffold.[1][2] The reaction is typically acid-catalyzed and proceeds via a double condensation-cyclization sequence. The resulting quinoxaline ring is aromatic and possesses a wide range of biological activities.

Caption: Reaction scheme for quinoxaline synthesis.

Quantitative Data for Quinoxaline Synthesis This table summarizes representative conditions for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, which are directly applicable to this compound.

| Entry | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzil | Hexafluoroisopropanol (HFIP) | Room Temp | 1 | 95 | [1][3] |

| 2 | Glyoxal | Ni-nanoparticles / Acetonitrile | Room Temp | - | High | [2] |

| 3 | Phenacyl bromide | Pyridine / THF | Room Temp | 2 | >90 | [4] |

| 4 | Benzil | Bentonite K-10 / Ethanol | Room Temp | 0.33 | 95 | [3] |

Experimental Protocol: Synthesis of 2,3-Diphenyl-6-propionylquinoxaline

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzil in 20 mL of ethanol or hexafluoroisopropanol (HFIP).[3]

-

Reaction: Stir the mixture at room temperature. If using a catalyst like a few drops of acetic acid, add it to the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

-

Work-up: Upon completion, reduce the solvent volume under reduced pressure. Add 20 mL of cold water to the residue to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2,3-diphenyl-6-propionylquinoxaline.

-

Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Benzodiazepines

1,5-Benzodiazepines are seven-membered heterocyclic compounds synthesized by the condensation of o-phenylenediamines with ketones, typically under acidic conditions.[5] 1,4-Benzodiazepines can also be synthesized through multi-step procedures.[6][7] These compounds are renowned for their wide range of pharmacological activities, particularly as central nervous system agents.

Caption: Reaction scheme for 1,5-benzodiazepine synthesis.

Quantitative Data for 1,5-Benzodiazepine Synthesis The following table outlines various catalytic systems used for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.

| Entry | Ketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetone | H-MCM-22 / Acetonitrile | Room Temp | 1-3 | 92 | [5] |

| 2 | Cyclohexanone | Yb(OTf)₃ | - | - | 98 | [5] |

| 3 | Acetophenone | Ga(OTf)₃ | - | - | 95 | [5] |

| 4 | Acetone | Acetic Acid / Microwave | - | - | 94 | [5] |

Experimental Protocol: Synthesis of 7-Propionyl-2,4-dimethyl-3H-1,5-benzodiazepine

-

Reactant Preparation: To a solution of this compound (1 mmol) in 10 mL of acetonitrile, add a catalytic amount of H-MCM-22 (100 mg).[5]

-

Reaction: Add acetone (2.5 mmol) to the mixture and stir at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC.[5]

-

Work-up: After the reaction is complete, filter off the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel (using a mobile phase such as 10% ethyl acetate in hexane) to afford the pure 1,5-benzodiazepine product.[5]

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods (FT-IR, NMR, MS).

Synthesis of Benzimidazoles

Benzimidazoles are formed from the reaction of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). The reaction with aldehydes, often followed by an oxidative step, is a common and efficient method. This five-membered heterocyclic system is a crucial pharmacophore in medicinal chemistry.

Caption: Reaction scheme for benzimidazole synthesis.

Quantitative Data for Benzimidazole Synthesis The synthesis of benzimidazoles can be achieved under various conditions, as summarized below.

| Entry | Aldehyde | Catalyst/Oxidant/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | I₂ / KI / K₂CO₃ / H₂O | 90 | 1.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | CAN / Ethanol | Reflux | 2 | 90 |

| 3 | 4-Nitrobenzaldehyde | Sc(OTf)₃ / Dichloroethane | 80 | 12 | 88 |

| 4 | Various Aromatic Aldehydes | NaHSO₃ / H₂O | 80-90 | 2-3 | 85-95 |

Experimental Protocol: Synthesis of 2-Phenyl-6-propionyl-1H-benzoimidazole

-

Reactant Preparation: In a 50 mL flask, suspend this compound (1 mmol) and benzaldehyde (1 mmol) in 15 mL of ethanol.

-

Reaction: Add ceric ammonium nitrate (CAN, 2.2 mmol) to the suspension. Reflux the reaction mixture for approximately 2 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude solid is then purified by recrystallization from an appropriate solvent like ethanol/water.

-

Characterization: The final product's structure is verified using standard spectroscopic techniques.

General Experimental and Application Workflow

The synthesis and development of novel heterocyclic compounds follow a structured workflow from initial synthesis to potential application.

Caption: General workflow for synthesis and screening.

Biological Significance: Heterocyclic compounds derived from o-phenylenediamines are of significant interest to the pharmaceutical industry.

-

Quinoxalines are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1]

-

Benzodiazepines are a cornerstone of psychopharmacology, widely used as anxiolytics, sedatives, hypnotics, and anticonvulsants.[5][6]

-

Benzimidazoles are found in a number of commercial drugs and are investigated for their anthelmintic, antifungal, antiviral, and anticancer activities.

The presence of the propionyl group on these scaffolds provides a handle for creating derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles, making this compound a highly valuable starting material for drug discovery and development.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 1-(3,4-Diaminophenyl)propan-1-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3,4-diaminophenyl)propan-1-one and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and offer a practical guide for laboratory synthesis.

I. Overview of Synthetic Strategies

The preparation of this compound derivatives can be approached through several synthetic routes. A common and effective strategy involves a two-step process starting from a commercially available precursor, 1-phenylpropan-1-one. This method includes:

-

Electrophilic Nitration: The introduction of two nitro groups onto the phenyl ring of 1-phenylpropan-1-one at the meta and para positions to yield 1-(3,4-dinitrophenyl)propan-1-one.

-

Chemoselective Reduction: The subsequent reduction of the dinitro compound to the corresponding diamino derivative, this compound.

This approach is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

II. Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Dinitrophenyl)propan-1-one

This protocol details the nitration of 1-phenylpropan-1-one to introduce two nitro groups onto the aromatic ring.

Materials:

-

1-Phenylpropan-1-one

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 13.4 g (0.1 mol) of 1-phenylpropan-1-one to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding 14 mL of fuming nitric acid to 36 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-phenylpropan-1-one in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The crude 1-(3,4-dinitrophenyl)propan-1-one will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 1-(3,4-dinitrophenyl)propan-1-one.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 1-(3,4-Dinitrophenyl)propan-1-one | 1-Phenylpropan-1-one | Fuming HNO₃, Concentrated H₂SO₄ | - | 3 hours | 85-90 | 94-96 |

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the dinitro compound to the target diamino derivative using catalytic hydrogenation.

Materials:

-

1-(3,4-Dinitrophenyl)propan-1-one

-

Palladium on activated carbon (10% Pd/C)

-

Ethanol

-

Hydrazine hydrate (80%)

-

Activated charcoal

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Celite® or equivalent filter aid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 22.4 g (0.1 mol) of 1-(3,4-dinitrophenyl)propan-1-one in 200 mL of ethanol.

-

Add 0.5 g of 10% Pd/C catalyst to the solution.

-

Heat the mixture to reflux using a heating mantle.

-

While maintaining reflux, add 15 mL of 80% hydrazine hydrate dropwise over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a small amount of activated charcoal and filter the hot solution through a pad of Celite® to remove the catalyst and charcoal.

-

Wash the filter cake with a small amount of hot ethanol.

-

Combine the filtrates and cool in an ice bath to induce crystallization.

-

Collect the precipitated this compound by vacuum filtration and dry the solid in a vacuum oven.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| This compound | 1-(3,4-Dinitrophenyl)propan-1-one | 10% Pd/C, Hydrazine hydrate | Ethanol | 5 hours | 80-85 | 135-137 |

III. Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthetic route from 1-phenylpropan-1-one to this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and key considerations for each synthetic step.

Application Notes and Protocols: 1-(3,4-Diaminophenyl)propan-1-one in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemistry of analogous o-diaminophenyl compounds. As of the date of this document, specific experimental data for 1-(3,4-diaminophenyl)propan-1-one in materials science is limited in publicly accessible literature. The provided information serves as a predictive guide for researchers exploring the potential of this novel monomer.

Introduction

This compound is a promising yet underexplored monomer for the synthesis of high-performance polymers. Its key structural feature, the o-phenylenediamine moiety, is a versatile precursor for the formation of various heterocyclic and polymeric structures. The presence of the propanone group is anticipated to influence solubility, processability, and potentially introduce a reactive site for post-polymerization modifications. This document outlines potential applications of this compound in materials science, with a focus on the synthesis of polyamides, polyimides, and polybenzimidazoles, and provides detailed experimental protocols based on analogous systems.

Potential Applications in Polymer Synthesis

The unique combination of a reactive o-diamine and a propanone-substituted phenyl ring suggests the utility of this compound in creating polymers with tailored properties.

-

High-Performance Polyamides: The diamine functionality can react with dicarboxylic acids or their derivatives to form aromatic polyamides (aramids). The propanone group may enhance solubility, allowing for easier processing compared to traditional aramids. These polymers are expected to exhibit good thermal stability and mechanical strength, making them suitable for applications in fibers, films, and coatings.

-

Processable Polyimides: Reaction with tetracarboxylic dianhydrides can yield polyimides, a class of polymers known for their exceptional thermal and chemical resistance. The incorporation of the propanone group could disrupt chain packing, leading to amorphous polyimides with improved solubility in organic solvents, facilitating their use as high-temperature adhesives, flexible electronic substrates, and gas separation membranes.

-

Polybenzimidazoles (PBIs) for Extreme Environments: The o-diaminophenyl structure is a key building block for polybenzimidazoles, which are renowned for their outstanding thermal and mechanical properties at elevated temperatures. PBIs derived from this monomer could find use in applications demanding extreme heat and chemical resistance, such as fire-retardant textiles, high-temperature gaskets, and fuel cell membranes.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using an o-diaminophenyl monomer, which can be adapted for this compound.

Protocol 1: Synthesis of Aromatic Polyamides

This protocol describes the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride.

Materials:

-

This compound

-

Terephthaloyl chloride (or other aromatic diacid chloride)

-

N,N-Dimethylacetamide (DMAc)

-

Lithium chloride (LiCl)

-

Pyridine

-

Methanol

-

Deionized water

Procedure:

-

Dry all glassware thoroughly in an oven at 120 °C and cool under a nitrogen atmosphere.

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in DMAc.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

-

Add a few drops of pyridine to act as an acid scavenger.

-

Continue stirring at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen blanket.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

-

Filter the fibrous polymer, wash thoroughly with hot water and methanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization: The resulting polyamide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide linkages, and its molecular weight can be estimated by inherent viscosity measurements. Thermal properties can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol 2: Two-Step Synthesis of Polyimides

This protocol involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA) or other aromatic tetracarboxylic dianhydride

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetic anhydride

-

Pyridine

Procedure:

-

Under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous NMP in a dry flask.

-

Gradually add an equimolar amount of the dianhydride to the solution with stirring. Maintain the temperature below 25 °C.

-

Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in an oven with a programmed temperature ramp, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 30 minutes.

-

Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst. Stir for 24 hours at room temperature. Precipitate the polyimide in methanol, filter, wash, and dry.

Characterization: The conversion of poly(amic acid) to polyimide can be monitored by FTIR. The thermal and mechanical properties of the resulting polyimide film can be determined by TGA, DSC, and tensile testing.

Protocol 3: Synthesis of Polybenzimidazoles (PBIs)

This protocol describes the high-temperature polycondensation of an aromatic diamine with a dicarboxylic acid derivative.

Materials:

-

This compound

-

Diphenyl isophthalate (or other aromatic dicarboxylic acid ester)

-

Polyphosphoric acid (PPA) or Eaton's Reagent

-

Methanol

-

Ammonium hydroxide

Procedure:

-

In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet, place the this compound, diphenyl isophthalate, and PPA.

-

Heat the mixture gradually with stirring under a slow nitrogen stream.

-

Maintain the reaction temperature at around 200-220 °C for several hours until a significant increase in viscosity is observed.

-

Pour the hot, viscous polymer solution into a large volume of water to precipitate the PBI.

-

Break the solid polymer into smaller pieces and wash extensively with water to remove PPA.

-

Neutralize the polymer by soaking in an ammonium hydroxide solution.

-

Filter, wash with water until neutral, and then wash with methanol.

-

Dry the PBI powder in a vacuum oven at 150 °C.

Characterization: FTIR spectroscopy can confirm the formation of the benzimidazole ring. The thermal stability of the PBI can be assessed by TGA, which typically shows high decomposition temperatures.

Quantitative Data from Analogous Polymer Systems

The following tables summarize the properties of high-performance polymers synthesized from analogous aromatic diamines. This data provides a benchmark for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyamides

| Diamine Monomer | Diacid Chloride | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10%, °C) |

| m-Phenylenediamine | Terephthaloyl chloride | ~280 | ~500 |

| p-Phenylenediamine | Terephthaloyl chloride | >350 | >550 |

| 4,4'-Oxydianiline | Terephthaloyl chloride | ~275 | ~520 |

Table 2: Thermal and Mechanical Properties of Aromatic Polyimides

| Diamine Monomer | Dianhydride | Tg (°C) | Td10% (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 4,4'-Oxydianiline | PMDA | ~385 | ~580 | 120-140 | 30-70 |

| p-Phenylenediamine | BPDA | ~320 | ~560 | 150-170 | 20-40 |

| 3,3'-Diaminodiphenyl sulfone | 6FDA | ~290 | ~530 | 100-120 | 5-10 |

Table 3: Properties of Polybenzimidazoles (PBI)

| Property | Typical Value |

| Glass Transition Temperature (Tg) | 420-430 °C |

| Heat Deflection Temperature | >400 °C |

| Tensile Strength | 140-160 MPa |

| Compressive Strength | 250-300 MPa |

| Chemical Resistance | Excellent to most organic solvents |

Visualizations

Workflow for Polymer Synthesis

Caption: General workflow for the synthesis of high-performance polymers.

Logical Relationship of Polymer Properties

Caption: Influence of monomer structure on key polymer properties.

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 1-(3,4-Diaminophenyl)propan-1-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the condensation of 1-(3,4-Diaminophenyl)propan-1-one with various aldehydes and ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation reaction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Sub-optimal reaction conditions are a primary cause. The choice of catalyst and solvent plays a critical role in driving the reaction to completion. Additionally, the inherent reactivity of the specific aldehyde or ketone used for the condensation can influence the yield. Side reactions, such as self-condensation of the starting material or the reactant ketone, can also consume starting materials and reduce the desired product's yield.

Potential Solutions:

-

Catalyst Screening: A variety of acid catalysts can be employed to promote the condensation. If one catalyst is providing low yields, screening others is recommended. Common catalysts include mineral acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃), and solid-supported acids (e.g., Amberlyst-15, montmorillonite K-10). The optimal catalyst will depend on the specific substrates.

-

Solvent Optimization: The reaction solvent influences the solubility of reactants and the reaction rate. Protic solvents like ethanol and methanol, as well as aprotic solvents such as toluene, acetonitrile, and dichloromethane (DCM), have been used for similar condensations. Running the reaction in a small-scale solvent screen can identify the optimal medium for your specific substrates.[1]

-

Temperature and Reaction Time: Increasing the reaction temperature can improve reaction rates and yields, but may also promote side reactions. It is crucial to find a balance. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal reaction time and prevent product degradation from prolonged heating.

-

Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aldehyde or ketone might be necessary to drive the reaction to completion, but can also lead to side products.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

A2: The presence of multiple products suggests the occurrence of side reactions. Given the structure of this compound, several side reactions are possible:

-

Self-Condensation: The propan-1-one moiety of the starting material can potentially undergo an acid-catalyzed aldol self-condensation, especially at elevated temperatures.[1][2] This will lead to the formation of undesired dimers or polymers.

-

Incomplete Condensation: The reaction may stall after the formation of a mono-imine intermediate, where only one of the amino groups has reacted with the aldehyde or ketone.

-

Reaction at the Propan-1-one Carbonyl: While less likely under standard condensation conditions, the ketone group of the starting material could potentially react with other nucleophiles present in the reaction mixture.

-

Oxidation: The diaminophenyl ring is susceptible to oxidation, which can lead to colored impurities.

Potential Solutions:

-

Protecting Group Strategy: To prevent self-condensation of the propan-1-one group, consider protecting it as an acetal.[3][4][5][6] This is a common strategy for temporarily masking the reactivity of a ketone. The acetal can be deprotected under acidic conditions after the desired condensation reaction is complete.

-

Milder Reaction Conditions: Using a milder acid catalyst or lowering the reaction temperature can help to minimize side reactions.

-

Inert Atmosphere: To prevent oxidation of the diamine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: The reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do?

A3: Incomplete conversion is a common issue. Several factors could be at play:

-

Insufficient Catalyst Activity: The chosen catalyst may not be active enough to promote the reaction efficiently.

-

Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate.

-

Reversibility of the Reaction: Imine formation is a reversible process. The removal of water is crucial to drive the equilibrium towards the product.

-

Deactivation of the Catalyst: The catalyst may be deactivated by impurities in the starting materials or solvent.

Potential Solutions:

-

Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate.

-

Change Solvent: Experiment with a solvent that provides better solubility for all reactants.

-

Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can also be effective.

-

Purify Starting Materials: Ensure that all starting materials and the solvent are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?

A1: The reaction proceeds through a series of acid-catalyzed nucleophilic additions and dehydrations. First, one of the amino groups of the diaminophenylpropanone acts as a nucleophile and attacks the protonated carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. The second amino group then undergoes a similar intramolecular reaction with the newly formed imine or another molecule of the aldehyde/ketone, followed by another dehydration step to form the final heterocyclic product, typically a benzodiazepine derivative.

Q2: Which catalysts are most effective for this type of condensation?

A2: A range of catalysts have been shown to be effective for the condensation of o-phenylenediamines with ketones to form benzodiazepines.[7] These include:

-

Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and mineral acids.

-

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), ytterbium(III) triflate (Yb(OTf)₃), and scandium(III) triflate (Sc(OTf)₃).[7]

-

Solid-Supported Catalysts: Zeolites (like H-MCM-22), montmorillonite clays, and sulfonic acid resins (e.g., Amberlyst-15).[7]

The choice of catalyst will depend on the specific substrates and the desired reaction conditions (e.g., temperature, solvent).

Q3: What are the recommended solvents for this reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Commonly used solvents for similar condensation reactions include:

-

Alcohols: Ethanol, Methanol

-

Aprotic Solvents: Acetonitrile, Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)

-

Solvent-Free Conditions: In some cases, the reaction can be run neat, which can be more environmentally friendly.

A solvent screen is often the best approach to identify the optimal conditions for a specific reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting this compound, the aldehyde/ketone, and the product should be followed. The disappearance of the starting materials and the appearance of the product spot will indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Data Presentation

The following tables summarize typical reaction conditions for the condensation of o-phenylenediamines with ketones, which can serve as a starting point for optimizing the condensation of this compound.

Table 1: Comparison of Catalysts for the Condensation of o-Phenylenediamine with Acetone.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H-MCM-22 | Acetonitrile | Room Temp | 1 | 87 | [7] |

| Yb(OTf)₃ | Acetonitrile | Room Temp | 2 | 92 | [7] |

| Sc(OTf)₃ | Acetonitrile | Room Temp | 2.5 | 90 | [7] |

| BF₃·OEt₂ | Dichloromethane | Room Temp | 4 | 85 | [7] |

| Acetic Acid | Ethanol | Reflux | 6 | 78 | General knowledge |

Table 2: Effect of Solvent on the Yield of 1,5-Benzodiazepine Synthesis.

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile | H-MCM-22 | Room Temp | 1 | 87 |

| Ethanol | H-MCM-22 | Room Temp | 2 | 82 |

| Dichloromethane | H-MCM-22 | Room Temp | 3 | 75 |

| Toluene | H-MCM-22 | Room Temp | 4 | 70 |

| Tetrahydrofuran | H-MCM-22 | Room Temp | 4 | 68 |

| (Data is illustrative and based on general principles of similar reactions) |

Experimental Protocols

General Protocol for the Condensation of this compound with a Ketone:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

-

Add the desired ketone (1.0-1.2 mmol).

-

Add the chosen solvent (5-10 mL).

-

Add the catalyst (e.g., 10 mol% of a Lewis acid or a catalytic amount of a Brønsted acid).

-

Stir the reaction mixture at the desired temperature (room temperature to reflux).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Caption: General experimental workflow for the condensation reaction.

Caption: Troubleshooting workflow for common reaction issues.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

"troubleshooting guide for 1-(3,4-Diaminophenyl)propan-1-one reactions"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Diaminophenyl)propan-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and in subsequent reactions.

I. Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound is a multi-step process. Below is a troubleshooting guide for a plausible synthetic route, which involves the Friedel-Crafts acylation of chlorobenzene, followed by dinitration and subsequent reduction of the nitro groups.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Propanoyl Chloride

Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of 1-(4-chlorophenyl)propan-1-one?

Answer: There are several potential reasons for a low yield in this reaction:

-

Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Exposure to moisture will deactivate it. Ensure the catalyst is fresh and handled under anhydrous conditions.

-

Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive.[1]

-

Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is too slow at room temperature, consider gently heating the reaction mixture.

-

Poor Quality Reagents: Ensure the chlorobenzene and propanoyl chloride are pure and dry.

Question: My Friedel-Crafts acylation is producing multiple products. How can I improve the regioselectivity?

Answer: The chloro group is an ortho-, para-director.[2] The formation of both 2-chloro and 4-chloro isomers is expected. However, the para-isomer is typically the major product due to reduced steric hindrance.[2] To favor the formation of the para-isomer, you can try running the reaction at a lower temperature, which can increase the kinetic preference for the less sterically hindered product.

Step 2: Dinitration of 1-(4-chlorophenyl)propan-1-one

Question: I am only observing mono-nitration of my 1-(4-chlorophenyl)propan-1-one. How can I achieve dinitration?

Answer: The first nitration deactivates the aromatic ring, making the second nitration more difficult.[3] To achieve dinitration, you will likely need to use stronger nitrating conditions.[3][4] Consider the following:

-

Harsher Reagents: Use fuming nitric acid or a mixture of concentrated nitric acid and fuming sulfuric acid (oleum).[4]

-

Higher Temperatures: Increase the reaction temperature. Be cautious, as this can also increase the formation of byproducts.

-

Longer Reaction Times: Allow the reaction to proceed for a longer period, monitoring the progress by TLC.

Question: My dinitration reaction is producing a complex mixture of products. What is happening?

Answer: A complex product mixture can result from a lack of regioselectivity and potential side reactions. The acyl group is a meta-director, while the chloro group is an ortho-, para-director. This can lead to the formation of multiple isomers. To improve selectivity, it may be necessary to carefully control the reaction temperature and the rate of addition of the nitrating agent.

Step 3: Reduction of 1-(3,4-dinitrophenyl)propan-1-one

Question: My reduction of the dinitro compound to this compound is incomplete. What can I do?

Answer: Incomplete reduction is a common issue. Here are some troubleshooting steps:

-

Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) is often effective but can be sensitive to catalyst poisoning.[5] Metal/acid combinations like SnCl₂/HCl or Fe/HCl are robust alternatives.[5][6]

-

Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active and that the hydrogen pressure is adequate. For metal/acid reductions, maintaining an acidic pH is crucial.

-

Solvent: The choice of solvent can impact the reaction. For catalytic hydrogenations, polar protic solvents like ethanol or acetic acid are often used.[5]

Question: I am observing byproducts in my reduction reaction. What are they and how can I avoid them?

Answer: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates. Over-reduction of the ketone is also a possibility, though less likely under conditions for nitro group reduction. To minimize byproducts:

-

Control Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the point of complete conversion of the starting material without the formation of significant byproducts.

-

Ensure Homogeneity: If the substrate has poor solubility, byproducts can form. Choose a solvent system that fully dissolves the starting material.

II. Troubleshooting Guide: Reactions of this compound

Benzimidazole Synthesis

Question: My attempt to synthesize a benzimidazole from this compound and an aldehyde is failing or giving a low yield. What could be the issue?

Answer: The reaction of o-phenylenediamines with aldehydes is a common method for benzimidazole synthesis.[7] Potential issues include:

-

Reaction Conditions: The reaction is often acid-catalyzed. Ensure the appropriate catalyst and reaction temperature are being used. Microwave irradiation has also been shown to be effective.[8]

-

Aldehyde Reactivity: Highly hindered or electron-poor aldehydes may react slowly.

-

Oxidation of the Diamine: The diaminophenyl compound can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question: When reacting this compound with a ketone, I am not getting the expected benzimidazole. Why?

Answer: While aldehydes readily form benzimidazoles, the reaction with ketones can be more complex and may not yield the desired product directly.[8] Instead, other heterocyclic compounds like benzodiazepines might be formed.[8] The specific outcome can depend on the ketone and the reaction conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound? A1: Column chromatography on silica gel is a common method for purifying aromatic amines. Due to the basic nature of the amino groups, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing. Recrystallization from a suitable solvent system is also a viable option for the final product.

Q2: How can I confirm the successful synthesis of this compound? A2: A combination of analytical techniques should be used for characterization. ¹H and ¹³C NMR spectroscopy will confirm the overall structure. IR spectroscopy will show the presence of the primary amine N-H stretches and the ketone C=O stretch. Mass spectrometry will confirm the molecular weight.

Q3: Is this compound stable for long-term storage? A3: Aromatic diamines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the compound under an inert atmosphere, protected from light, and at a low temperature.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Aromatic Nitro Groups

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | 1-4 atm H₂, Ethanol or Acetic Acid, RT | High yield, clean reaction | Catalyst can be poisoned, may reduce other functional groups |

| SnCl₂·2H₂O | HCl, Ethanol, Reflux | Tolerant of many functional groups | Requires stoichiometric amounts, metal waste |

| Fe/HCl | Acetic Acid or Ethanol, Reflux | Inexpensive, effective | Requires acidic conditions, iron sludge waste |

| Sodium Dithionite | H₂O/THF, RT | Mild conditions | May not be effective for all substrates |

V. Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general procedures for analogous reactions. Researchers should conduct their own literature search and risk assessment before proceeding.

Protocol 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Friedel-Crafts Acylation)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Add dry dichloromethane as the solvent, followed by chlorobenzene (1.0 eq).

-

Cool the mixture in an ice bath and add propanoyl chloride (1.1 eq) dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-(4-chloro-3,5-dinitrophenyl)propan-1-one (Dinitration)

-

To a round-bottom flask, add 1-(4-chlorophenyl)propan-1-one (1.0 eq).

-

Cool the flask in an ice-salt bath and slowly add a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq) dropwise, keeping the internal temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

-

Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 3: Synthesis of this compound (Reduction)

-

To a round-bottom flask, add 1-(4-chloro-3,5-dinitrophenyl)propan-1-one (1.0 eq) and ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6-8 eq) and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

VI. Visualizations

Caption: Hypothesized synthetic workflow for this compound.

Caption: Troubleshooting decision tree for incomplete reduction.

Caption: Reaction pathway for benzimidazole synthesis.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

"how to prevent oxidation of 1-(3,4-Diaminophenyl)propan-1-one"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Diaminophenyl)propan-1-one, a compound susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my solid sample or solution of this compound turning dark brown or black?

A1: The discoloration of this compound is a common indicator of oxidation. Like other o-phenylenediamine derivatives, the two adjacent amino groups on the aromatic ring are highly susceptible to oxidation, which leads to the formation of colored polymeric byproducts. This process can be initiated and accelerated by several environmental factors.

Q2: What are the primary factors that cause the oxidation of this compound?

A2: The oxidation of aromatic amines is a well-documented issue. The primary factors include:

-

Atmospheric Oxygen: The most common oxidant. The presence of air will readily initiate the degradation process.

-

Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate free-radical oxidation reactions.[1]

-

Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][3] The dimerization and polymerization of similar compounds like o-phenylenediamine are shown to be temperature-dependent.[2][3]

-

Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize oxidation and prolong shelf life, proper storage is critical. Follow these guidelines:

-

Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

-

Container: Use a tightly sealed, opaque (amber) glass container to protect it from light and air.[4]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is recommended.[5]

-

Environment: Keep the container in a well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

Q4: What types of antioxidants can be used to stabilize solutions of this compound during experiments?

A4: Adding antioxidants is an effective strategy to prevent oxidation in solutions. A combination of different types of antioxidants can provide comprehensive protection.[6]

-

Radical Scavengers: These compounds, such as Butylated Hydroxytoluene (BHT), interrupt the chain reactions of free radicals.[6]

-

Oxygen Scavengers: These chemicals, like N,N-diethylhydroxylamine, react directly with dissolved oxygen.[6]

-

Peroxide Decomposers: These agents, such as certain dithiocarbamates, break down peroxides that can form and propagate oxidation.[6]

-

Aromatic Amine Antioxidants: Specialized antioxidants like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine are designed for high-temperature stability and long-term protection of polymers and other materials.[7]

Q5: My compound is already partially oxidized. Is it possible to purify it?

A5: Yes, purification is often possible, depending on the extent of degradation. Standard laboratory techniques such as column chromatography on silica gel can be effective for separating the desired compound from its colored, more polar oxidation byproducts. The choice of solvent system for chromatography would need to be optimized for your specific separation needs.

Troubleshooting Guide

| Symptom | Possible Cause | Recommended Action |

| Solid sample appears discolored (e.g., tan, brown) upon arrival or after short-term storage. | Improper sealing during shipping or storage, allowing exposure to air and/or light. | Transfer the solid to an amber vial, purge with an inert gas (argon or nitrogen), seal tightly, and store in a cool, dark place. |

| Solution rapidly changes color during an experimental procedure. | Presence of dissolved oxygen in the solvent; exposure to ambient light on the lab bench; elevated reaction temperature. | 1. Degas solvents thoroughly before use (e.g., by sparging with nitrogen or using a freeze-pump-thaw technique). 2. Conduct the reaction under an inert atmosphere. 3. Shield the reaction vessel from light using aluminum foil. 4. Add a suitable antioxidant to the reaction mixture if compatible with the chemistry. |

| Inconsistent experimental results or low yields. | Degradation of the starting material due to oxidation, leading to lower effective concentration and potential interference from byproducts. | Confirm the purity of the starting material before use (e.g., via NMR or LC-MS). If oxidized, consider purification by column chromatography. Always use fresh, properly stored material for best results. |

Quantitative Data Summary

The following table summarizes classes of antioxidants that are effective for stabilizing aromatic amines. While specific data for this compound is not available, these examples provide a strong starting point for experimental design.

| Antioxidant Class | Example Compound | Mechanism of Action | Typical Concentration Range |

| Radical Scavenger | 2,6-di-tert-butyl-4-methylphenol (BHT) | Scavenges free radicals to terminate oxidation chain reactions.[6] | 0.01 - 1% by weight[6] |

| Oxygen Scavenger | N,N-diethylhydroxylamine | Reacts directly with and removes dissolved oxygen from the medium.[6] | 10 - 60% of antioxidant composition[6] |

| Peroxide Decomposer | N,N-dialkyldithiocarbamate sodium | Decomposes peroxides, which are key intermediates in oxidation pathways.[6] | 10 - 60% of antioxidant composition[6] |

| Light Stabilizer | 2-hydroxy-4-methoxybenzophenone (Octabenzone) | Absorbs UV light and dissipates the energy as heat, preventing photo-initiation.[6] | 10 - 30% of antioxidant composition[6] |

Experimental Protocols

Protocol 1: General Storage and Handling of this compound

-

Receiving: Upon receipt, immediately inspect the container for a proper seal. The compound should ideally be in an amber vial.

-

Inerting: If the compound will be stored for more than a few days, transfer it inside a glovebox or an inert atmosphere bag. If a glovebox is not available, briefly open the vial in a fume hood, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds, and immediately seal the cap tightly. Reinforce the seal with Parafilm®.

-

Storage: Place the sealed vial inside a secondary container and store it in a refrigerator or freezer (-20°C is standard). Ensure the storage location is dark.

-

Dispensing: To weigh the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. If possible, weigh the required amount inside a glovebox. Otherwise, work quickly in a fume hood and re-flush the vial with inert gas before re-sealing and returning to cold storage.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol is essential for preventing oxidation in solution during a chemical reaction.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

-

Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen) using a gas manifold or a balloon filled with the gas.

-

Solvent Degassing: Use a previously degassed solvent. To degas, either sparge the solvent with nitrogen for 20-30 minutes or use three cycles of the freeze-pump-thaw method.

-

Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe. Add this compound as a solid under a positive flow of inert gas (a "nitrogen blanket"). If adding as a solution, dissolve it in degassed solvent and transfer via cannula.

-

Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and until the product is isolated and stored properly.

Visualizations

Caption: Troubleshooting workflow for diagnosing and preventing oxidation.

References

- 1. osha.gov [osha.gov]

- 2. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(3-Chlorophenyl)-1-propanone(34841-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Technical Support Center: Scale-Up Synthesis of 1-(3,4-Diaminophenyl)propan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(3,4-Diaminophenyl)propan-1-one.

I. Synthetic Pathway Overview

The industrial synthesis of this compound typically proceeds through a multi-step process involving Friedel-Crafts acylation, followed by a dinitration and subsequent reduction of the nitro groups. Each of these steps presents unique challenges during scale-up.

II. Troubleshooting Guides and FAQs

This section is organized by the key synthetic steps.

A. Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

Frequently Asked Questions (FAQs):

-